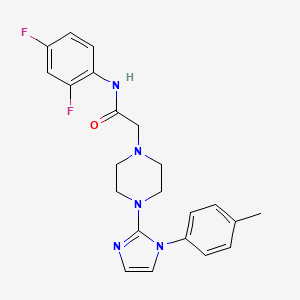

N-(2,4-difluorophenyl)-2-(4-(1-(p-tolyl)-1H-imidazol-2-yl)piperazin-1-yl)acetamide

Description

Properties

IUPAC Name |

N-(2,4-difluorophenyl)-2-[4-[1-(4-methylphenyl)imidazol-2-yl]piperazin-1-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23F2N5O/c1-16-2-5-18(6-3-16)29-9-8-25-22(29)28-12-10-27(11-13-28)15-21(30)26-20-7-4-17(23)14-19(20)24/h2-9,14H,10-13,15H2,1H3,(H,26,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJKPMKVWMZDKMX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C=CN=C2N3CCN(CC3)CC(=O)NC4=C(C=C(C=C4)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23F2N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2,4-difluorophenyl)-2-(4-(1-(p-tolyl)-1H-imidazol-2-yl)piperazin-1-yl)acetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores the compound's biological activity, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure comprising a difluorophenyl group, an imidazole moiety, and a piperazine ring. Its molecular formula is , and it exhibits unique properties that contribute to its biological efficacy.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Tubulin Polymerization : Similar compounds have shown the ability to inhibit tubulin polymerization, which is crucial for cancer cell division. For instance, analogs with imidazole structures have been reported to exhibit IC50 values ranging from 0.4 µM to 5.6 µM against various cancer cell lines, indicating strong inhibitory effects on microtubule dynamics .

- Anticancer Activity : The compound's structural components suggest potential anticancer activity. Research has indicated that imidazole derivatives can induce apoptosis in cancer cells by activating caspases and affecting cell cycle progression . This is particularly relevant for compounds that lead to G2/M phase arrest in cancer cells.

- Targeting PD-1/PD-L1 Interaction : Some studies have explored the use of imidazole derivatives in modulating immune responses by targeting the PD-1/PD-L1 pathway, which is vital for immune evasion by tumors . Compounds similar to this compound have shown promising results in enhancing immune cell activity.

Structure-Activity Relationship (SAR)

The efficacy of this compound can be influenced by modifications in its structure:

| Substituent | Effect on Activity |

|---|---|

| Difluorophenyl group | Enhances lipophilicity and cellular uptake |

| Imidazole ring | Critical for anticancer activity |

| Piperazine linkage | Increases binding affinity to target proteins |

Research indicates that substituents on the imidazole or piperazine rings can significantly alter the compound's potency against various cancer cell lines .

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds:

- A study on imidazole derivatives revealed that specific structural modifications led to enhanced anticancer properties, with some compounds exhibiting IC50 values as low as 80 nM against multiple cancer cell lines including HCT-15 and HeLa cells .

- Another investigation into piperazine-containing compounds demonstrated their effectiveness in inhibiting cell proliferation in various cancer models, with some derivatives showing high selectivity for tumor cells over normal cells .

Scientific Research Applications

Pharmacological Potential

The compound is primarily investigated for its pharmacological properties , particularly its potential as an anticancer agent. Compounds containing imidazole and piperazine groups are known to exhibit various biological activities, including anti-tumor effects. Recent studies have highlighted the importance of imidazole derivatives in cancer therapy, as they interact with multiple biological targets such as tubulin and various kinases involved in cell proliferation and survival pathways .

Synthetic Pathways

The synthesis of N-(2,4-difluorophenyl)-2-(4-(1-(p-tolyl)-1H-imidazol-2-yl)piperazin-1-yl)acetamide typically involves several key steps:

- Formation of the Piperazine Ring : This is often achieved through cyclization reactions involving appropriate precursors.

- Introduction of the Imidazole Moiety : Electrophilic aromatic substitution reactions are commonly used to attach the imidazole group.

- Attachment of the Difluorophenyl Group : This step enhances the lipophilicity and bioavailability of the compound.

Research has demonstrated that compounds similar to this compound exhibit significant biological activities. For example:

- In vitro studies have shown that derivatives with similar structures can effectively inhibit cell growth in various cancer cell lines, including A549 (lung cancer) and MDA-MB-231 (breast cancer) cells .

Case Studies and Research Findings

Several studies have focused on the anticancer properties of imidazole derivatives:

- A study reported that imidazopyridine-triazole conjugates displayed IC50 values as low as 0.51 µM against A549 cells, indicating potent anti-cancer activity .

| Compound | Structure Features | Biological Activity |

|---|---|---|

| This compound | Difluorophenyl, Imidazole, Piperazine | Potential anticancer agent |

| Imidazopyridine-triazole | Imidazole fused with triazole | IC50 = 0.51 µM against A549 |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares structural features, physicochemical properties, and biological activities of the target compound with analogs from the evidence:

*Molecular weight estimated based on structural formula.

Key Observations:

Structural Diversity :

- The target compound’s imidazole-piperazine-acetamide scaffold differs from benzothiazole (3e) or thiazole (15) cores in analogs, which may alter binding kinetics or metabolic stability .

- The p-tolyl group on the imidazole (target) vs. benzothiazole (3e) introduces distinct steric and electronic profiles.

Substituent Effects: Fluorine substituents: The 2,4-difluorophenyl group (target) likely increases lipophilicity compared to mono-fluorinated analogs (e.g., 15’s 4-fluorophenylpiperazine) . Methylenedioxybenzothiazole (3e) vs.

Synthetic Accessibility :

- High-yield syntheses (e.g., 82% for 3e) suggest that the target compound’s piperazine-acetamide linkage could be feasibly synthesized via similar nucleophilic substitution or coupling strategies .

Biological Implications: While the target’s activity data are unavailable, K604 () demonstrates how minor structural changes (e.g., benzimidazole vs. imidazole) drastically alter enzyme inhibition (1,000-fold selectivity for ACAT1 over ACAT2) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.